molecular formula C22H25ClN4O3 B11371902 2-(4-chlorophenoxy)-N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11371902
M. Wt: 428.9 g/mol
InChI Key: SGXIZSCXQYWODG-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using morpholine and an appropriate halide.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through an etherification reaction involving 4-chlorophenol and a suitable alkylating agent.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds share the morpholine and chlorophenyl groups but differ in their overall structure.

    2-[(4-Morpholin-4-yl-phenyl)imino methyl]phenol: This compound contains a morpholine ring and a phenyl group but has different functional groups compared to the target compound.

Uniqueness

2-(4-CHLOROPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to its combination of a benzodiazole core, morpholine ring, and chlorophenoxy group, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H25ClN4O3

Molecular Weight

428.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C22H25ClN4O3/c1-2-27-20-8-5-17(24-22(28)15-30-18-6-3-16(23)4-7-18)13-19(20)25-21(27)14-26-9-11-29-12-10-26/h3-8,13H,2,9-12,14-15H2,1H3,(H,24,28)

InChI Key

SGXIZSCXQYWODG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N=C1CN4CCOCC4

Origin of Product

United States

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